Indeno(1,2,3-cd)pyren-10-ol
Description
Significance of Hydroxylated Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental and Biological Systems
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are widespread environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, wood, and tobacco. wikipedia.orgtpsgc-pwgsc.gc.ca While PAHs themselves are of concern due to their carcinogenic and mutagenic properties, their hydroxylated metabolites (OH-PAHs) are of significant interest in environmental and biological research for several reasons. wikipedia.orgontosight.aiontosight.ai
The introduction of a hydroxyl (-OH) group, a process that can occur both abiotically in the environment and biotically through metabolic processes in living organisms, alters the physicochemical properties of the parent PAH. wikipedia.orgnih.gov This hydroxylation generally increases the water solubility of the compound, potentially affecting its environmental fate and transport. wikipedia.org
From a biological standpoint, the formation of OH-PAHs is a critical step in the metabolic activation and detoxification of PAHs. ontosight.aiairies.or.jp While hydroxylation can be a step towards excretion from the body, some OH-PAHs can be more toxic than their parent compounds. nih.gov Certain OH-PAHs have been shown to exhibit estrogenic or antiestrogenic activity, highlighting their potential to act as endocrine disruptors. oup.commdpi.com Furthermore, the presence of OH-PAHs in biological samples, such as urine, serves as a valuable biomarker for assessing human exposure to PAHs. ontosight.aiscirp.org
Positioning of Indeno(1,2,3-cd)pyren-10-ol within the Broader Field of PAH Research
Indeno(1,2,3-cd)pyrene (IcdP), the parent compound of this compound, is a high-molecular-weight PAH with six fused rings and is considered more harmful to human health and the environment due to its complex structure and metabolic pathway. frontiersin.org It is listed as a priority pollutant by the U.S. Environmental Protection Agency (EPA) and is a known component of mixtures associated with human cancer, such as coal tar, soot, and cigarette smoke. chemicalbook.comepa.gov
This compound emerges from the metabolic transformation of IcdP. nih.govinoteexpress.com Research has shown that the metabolism of IcdP can proceed through various pathways, leading to the formation of hydroxylated derivatives, quinones, and other metabolites. nih.gov Specifically, studies have identified OH-IND (a general designation for hydroxylated indeno[1,2,3-cd]pyrene) as a metabolite. nih.govinoteexpress.com While the exact position of the hydroxyl group is not always specified in broader metabolic studies, the existence of this compound has been documented. molaid.comnih.gov
Current Research Gaps and Emerging Directions for this compound Investigation
Despite the recognized importance of OH-PAHs, research specifically focused on this compound remains limited. Several key research gaps and potential future directions can be identified:
Detailed Toxicological Profile: While the parent compound, IcdP, is classified as a possible human carcinogen, the specific toxicological properties of this compound are not well-characterized. ornl.gov Further studies are needed to determine its genotoxicity, mutagenicity, and potential carcinogenicity compared to IcdP and other metabolites.
Receptor Interaction Studies: The potential for this compound to interact with cellular receptors, such as the aryl hydrocarbon receptor (AhR) or estrogen receptors, is an important area for investigation. wikipedia.orgoup.com Such interactions could elucidate its mechanisms of toxicity and its potential as an endocrine disruptor.
Quantitative Analysis in Environmental and Biological Matrices: While analytical methods for detecting PAHs and some OH-PAHs are well-established, there is a need for the development and validation of sensitive and specific methods for quantifying this compound in various environmental samples (e.g., air, water, soil) and biological fluids. nih.govd-nb.infomdpi.com This would enable more accurate exposure assessments.
Formation and Degradation Pathways: A more complete understanding of the specific enzymatic pathways leading to the formation of this compound from IcdP in different organisms is needed. frontiersin.org Additionally, research into its further metabolism and environmental degradation would provide a clearer picture of its persistence and ultimate fate.
Addressing these research gaps will be crucial for a comprehensive risk assessment of Indeno(1,2,3-cd)pyrene and for developing a more complete understanding of the environmental and health impacts of this class of compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
99520-60-2 |
|---|---|
Molecular Formula |
C22H12O |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2(7),3,5,8(21),9,11(20),12,14(19),15,17-undecaen-4-ol |
InChI |
InChI=1S/C22H12O/c23-15-7-9-16-17-8-6-13-5-4-12-2-1-3-14-10-19(18(16)11-15)22(17)21(13)20(12)14/h1-11,23H |
InChI Key |
QWCHTXRTHHPKLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C5=C(C=CC(=C5)O)C6=C4C3=C(C=C2)C=C6 |
Origin of Product |
United States |
Nomenclature and Advanced Structural Characterization of Indeno 1,2,3 Cd Pyren 10 Ol
Systematic IUPAC Nomenclature and Common Synonyms for Hydroxylated Indenopyrenes
The systematic IUPAC name for the specific compound of interest is Indeno[1,2,3-cd]pyren-10-ol . nih.gov The parent hydrocarbon, indeno[1,2,3-cd]pyrene (B138397), is a five-ring PAH, and the "-10-ol" suffix indicates the attachment of a hydroxyl (-OH) group at the 10th carbon position. ontosight.ai
Hydroxylated indenopyrenes are a class of compounds that are metabolites of the parent PAH, indeno[1,2,3-cd]pyrene. wikipedia.org These are often formed in biological systems through the action of enzymes like cytochrome P450. wikipedia.org Common synonyms for the parent compound, indeno[1,2,3-cd]pyrene, include o-Phenylenepyrene and 1,10-(o-Phenylene)pyrene. wikipedia.orgnist.govnih.gov While specific synonyms for the hydroxylated derivatives are less common in literature, they may be referred to generally as hydroxylated indenopyrenes or more specifically based on the position of the hydroxyl group, such as Indeno[1,2,3-cd]pyren-1-ol. powerthesaurus.orgbldpharm.com
The molecular formula for Indeno(1,2,3-cd)pyren-10-ol is C₂₂H₁₂O. ontosight.ai
Analysis of Positional Isomerism and Stereochemical Considerations for this compound
Positional isomerism is a key feature of hydroxylated indenopyrenes. The hydroxyl group can be located at various positions on the indeno[1,2,3-cd]pyrene backbone. For instance, besides this compound, other isomers such as Indeno[1,2,3-cd]pyren-1-ol and Indeno[1,2,3-cd]pyren-2-ol exist. bldpharm.com The specific position of the hydroxyl group significantly influences the compound's chemical and biological properties. ontosight.ai The parent molecule, indeno(1,2,3-cd)pyrene, itself is planar and does not possess stereochemistry. wikipedia.org
The introduction of a hydroxyl group at certain positions can create a chiral center, leading to the possibility of stereoisomers (enantiomers or diastereomers). For example, if the hydroxyl group is attached to a carbon atom that becomes a stereocenter, the compound can exist in (R) and (S) forms. However, for this compound, the carbon at the 10-position is part of an aromatic system and is not a stereocenter. Dihydrodiol metabolites of indenopyrene, on the other hand, do exhibit stereoisomerism, with trans and cis configurations being possible. ontosight.ai
Spectroscopic Attributes and Their Application in Structural Elucidation (e.g., FTIR, NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation of this compound and its isomers.
Mass Spectrometry (MS): Electron ionization mass spectrometry of the parent compound, indeno[1,2,3-cd]pyrene, shows a prominent molecular ion peak (M⁺) at m/z 276, corresponding to its molecular weight. nist.gov For this compound, the molecular ion peak would be expected at m/z 292, reflecting the addition of an oxygen atom. Fragmentation patterns can provide further structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The ¹H NMR spectrum of indeno[1,2,3-cd]pyrene displays a complex pattern of signals in the aromatic region (typically between 7.0 and 9.0 ppm). chemicalbook.com For this compound, the presence of the hydroxyl group would introduce a characteristic signal for the hydroxyl proton, and the chemical shifts of the aromatic protons adjacent to the hydroxyl group would be altered.
¹³C NMR: The ¹³C NMR spectrum of indeno[1,2,3-cd]pyrene also shows a multitude of signals corresponding to the 22 carbon atoms in its structure. nih.gov In the hydroxylated derivative, the carbon atom bearing the hydroxyl group would exhibit a significant downfield shift.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be characterized by the presence of a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group. The spectrum would also show characteristic absorptions for aromatic C-H stretching (around 3000-3100 cm⁻¹) and aromatic C=C stretching (in the 1400-1600 cm⁻¹ region).
Electronic Structure and Aromaticity within the Indenopyrene Core and Hydroxyl Modification
The indenopyrene core is a large, conjugated system of pi electrons, which is responsible for its aromatic character. wikipedia.org Aromaticity is a concept used to describe the increased stability of cyclic, planar molecules with a continuous ring of p-orbitals containing a specific number of delocalized electrons. mdpi.com The indenopyrene skeleton contributes significantly to the physical properties of its derivatives. researchgate.net
The introduction of a hydroxyl group onto the indenopyrene core modifies its electronic structure. The oxygen atom of the hydroxyl group has lone pairs of electrons that can be donated into the pi system of the aromatic rings through resonance. This electron donation increases the electron density of the ring system, which can affect the molecule's reactivity and aromaticity. ontosight.ai
The aromaticity of the individual rings within the indenopyrene structure can be influenced by the position of the hydroxyl group. Methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) can be used to quantify the degree of aromaticity in each ring. mdpi.com The electron-donating hydroxyl group can either enhance or decrease the aromaticity of the specific ring to which it is attached and can also influence the aromaticity of the adjacent rings. This alteration in electronic distribution and aromaticity is a key determinant of the compound's chemical behavior and biological activity. researchgate.net
Synthesis and Environmental/biological Formation Mechanisms of Indeno 1,2,3 Cd Pyren 10 Ol
De Novo Chemical Synthesis Strategies for Hydroxylated Polycyclic Aromatic Hydrocarbons
The laboratory synthesis of specific hydroxylated PAHs, such as Indeno(1,2,3-cd)pyren-10-ol, requires precise control over chemical reactions to ensure the hydroxyl group is introduced at the desired position on the complex aromatic framework. This involves sophisticated strategies for regioselective functionalization and hydroxylation.
Achieving regioselectivity is a central challenge in the synthesis of complex aromatic molecules. For the indenopyrene scaffold, strategies often involve multi-step processes that build the molecule with pre-placed functional groups that can later be converted to a hydroxyl group or that direct subsequent reactions to a specific carbon atom. While direct synthesis of oxygenated metabolites of indeno[1,2,3-cd]pyrene (B138397) has been explored, the specific synthesis of the 10-ol isomer requires a targeted approach. acs.org
Modern synthetic methods that could be applied to achieve such regioselectivity include:
Directed Ortho-Metalation (DoM): This technique uses a directing group to guide the deprotonation and subsequent metalation (e.g., with lithium) of an aromatic ring at a specific adjacent position. The resulting organometallic species can then react with an electrophile to introduce a desired functional group.
Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, for instance, can be used to form C-C or C-O bonds at specific positions on a pre-functionalized arene, such as one containing a triflate group. acs.org
Cascade Reactions: These strategies involve a sequence of intramolecular and intermolecular reactions that proceed in a single operation to build complex molecular architectures with high stereoselectivity and regioselectivity. nih.gov For instance, a base-promoted, regioselective cascade iodoalkylation of alkynes has been developed for constructing functionalized indene (B144670) scaffolds, which are substructures of indenopyrene. nih.gov
These approaches allow chemists to construct the complex indenopyrene skeleton while controlling the position of functional groups, which is a critical prerequisite for the targeted synthesis of a specific isomer like this compound.
Once the indenopyrene framework is constructed, or at an intermediate stage, a hydroxyl group must be introduced. Direct hydroxylation of an unactivated C-H bond on an aromatic ring is a difficult transformation. gsartor.org Therefore, chemists typically employ indirect methods.
| Method | Description |
| Nucleophilic Aromatic Substitution | A leaving group (e.g., a halogen) on the aromatic ring is displaced by a hydroxide (B78521) ion or a protected hydroxyl equivalent. This requires harsh conditions or an activated aromatic system. |
| Oxidation of Organoboranes | A common and milder route involves converting an aryl halide to an organolithium or Grignard reagent, which then reacts with a trialkyl borate (B1201080) (e.g., B(OMe)₃). The resulting arylboronic ester is subsequently oxidized with hydrogen peroxide to yield the desired phenol. stackexchange.com |
| From Aryl Amines via Diazonium Salts | An amino group on the aromatic ring can be converted to a diazonium salt using nitrous acid. The diazonium salt is then hydrolyzed with water, typically with heating, to produce the hydroxyl group. |
| Catalytic Oxidation | Certain methods involve the direct oxidation of aromatic compounds. For example, oxidation with nitrous oxide in the gas phase in the presence of specific zeolites can introduce a hydroxyl group onto benzene (B151609) or naphthalene (B1677914) rings. google.com |
Biotransformation Pathways Leading to this compound and Other Hydroxylated Indenopyrenes
In biological systems, the formation of hydroxylated indenopyrenes is not a synthetic goal but a metabolic consequence of exposure to the parent PAH, indeno[1,2,3-cd]pyrene (IcdP). wikipedia.org Organisms, from bacteria to mammals, possess enzymatic machinery to transform foreign and often toxic compounds like PAHs into more water-soluble forms to facilitate their excretion. nih.gov This process, known as biotransformation or metabolism, is the primary source of hydroxylated PAHs in the environment and in biological tissues. wikipedia.org
In vertebrates, including humans, the primary enzymes responsible for the initial oxidation of PAHs are the cytochrome P450 (CYP) monooxygenases. gsartor.orgwikipedia.org These heme-containing enzymes are found in most organisms and are exceptionally diverse. gsartor.org They catalyze the insertion of one oxygen atom from molecular oxygen (O₂) into a substrate. gsartor.org
The metabolism of indeno[1,2,3-cd]pyrene by the cytochrome P450 system results in various metabolites, including those containing hydroxyl groups (OH-IND). wikipedia.orgnih.gov While the specific CYP isoforms that metabolize IcdP are not as extensively studied as those for other PAHs, research on the closely related compound pyrene (B120774) provides significant insights. The 1-hydroxylation of pyrene is primarily catalyzed by the isoforms CYP1A1, CYP1B1, and CYP1A2. nih.gov It is highly probable that these same enzymes are involved in the hydroxylation of the indenopyrene ring system.
The general mechanism involves the activation of molecular oxygen by the iron center of the P450 enzyme, leading to a highly reactive iron(IV)-oxo species that can abstract a hydrogen atom from a C-H bond on the PAH, followed by the "rebound" of a hydroxyl group to form the alcohol. gsartor.org
| Enzyme Family | Key Isoforms (based on Pyrene data) | Function |
| Cytochrome P450 (CYP) | CYP1A1, CYP1B1, CYP1A2 | Catalyze monooxygenation, inserting a single oxygen atom to form hydroxylated metabolites. nih.gov |
In bacteria, the initial and often rate-limiting step in PAH degradation is catalyzed by a different class of enzymes: ring-hydroxylating dioxygenases (RHDs). frontiersin.orgnih.govepa.gov Unlike P450s, these multicomponent enzymes incorporate both atoms of molecular oxygen (O₂) into the aromatic ring, forming a cis-dihydrodiol. nih.gov This reaction breaks the aromaticity of the ring, priming it for subsequent cleavage and catabolism. frontiersin.org
The degradation of indeno[1,2,3-cd]pyrene by the bacterium Rhodococcus aetherivorans IcdP1 is initiated by RHDs. frontiersin.org This strain was isolated from highly contaminated soil and can efficiently degrade high-molecular-weight PAHs. frontiersin.org Transcriptomic analysis revealed that specific RHDs were highly induced in the presence of IcdP. These enzymes catalyze the initial ring cleavage at multiple positions, including the 1,2 and 7,8 positions, to form corresponding dihydrodiols. frontiersin.org Although this process does not directly form this compound, the subsequent enzymatic steps in the degradation pathway can lead to various hydroxylated intermediates.
| Enzyme Family | Example Organism | Function | Key Genes Induced by IcdP |
| Ring-Hydroxylating Dioxygenases (RHDs) | Rhodococcus aetherivorans IcdP1 | Catalyze dioxygenation, inserting two oxygen atoms to form cis-dihydrodiols, initiating ring cleavage. frontiersin.org | RHOs 1892–1894, 1917–1920, and 4740–4741 |
Microbial metabolism is a key process for the natural attenuation and bioremediation of PAH-contaminated environments. nih.gov Various bacteria and fungi have evolved diverse catabolic pathways to break down these complex molecules.
The bacterium Rhodococcus aetherivorans IcdP1 demonstrates that degradation of high-molecular-weight PAHs like IcdP is initiated by hydroxylation at multiple positions on the aromatic rings. frontiersin.org This leads to the formation of various intermediates, such as cyclopenta[cd]pyrene-3,4-dicarboxylic acid, indicating a complex metabolic network. frontiersin.org
While dioxygenation is predominant in prokaryotic PAH degradation, some bacteria also possess cytochrome P450 monooxygenases. frontiersin.orgmdpi.com The genome of R. aetherivorans IcdP1 contains genes for both RHDs and CYP450s, suggesting that both monooxygenation and dioxygenation pathways may contribute to the formation of hydroxylated metabolites. frontiersin.org Other bacteria, such as certain Mycobacterium species, are also well-known for their ability to degrade PAHs like pyrene, often through dioxygenation at the 4,5-position. nih.govresearchgate.net These pathways, though studied on different PAHs, illustrate the common microbial strategy of initial enzymatic hydroxylation to destabilize the recalcitrant aromatic structure and begin the process of mineralization. nih.gov
Environmental Abiotic Formation of Hydroxylated Indenopyrenes (e.g., Photo-oxidation, Chemical Oxidation)
The abiotic transformation of Indeno(1,2,3-cd)pyrene (IcdP) in the environment is a critical area of study for understanding its persistence and the formation of potentially more polar and reactive metabolites, such as hydroxylated derivatives. These transformations occur through processes like photo-oxidation and chemical oxidation, which involve the interaction of IcdP with sunlight and various chemical oxidants present in the atmosphere, soil, and water.
Photo-oxidation
Photo-oxidation is a significant abiotic degradation pathway for many polycyclic aromatic hydrocarbons (PAHs), including Indeno(1,2,3-cd)pyrene. nih.gov This process is initiated when IcdP absorbs light energy, leading to the formation of an electronically excited state. The excited molecule can then react with molecular oxygen to produce reactive oxygen species (ROS), which in turn can oxidize the parent compound. IcdP has been identified as a highly phototoxic PAH, indicating its propensity to undergo photoreactions. nih.gov
While the photo-oxidation of PAHs is known to produce a variety of oxygenated derivatives, specific hydroxylated products of IcdP formed solely through direct photo-oxidation are not extensively detailed in the available scientific literature. The environmental fate of IcdP is often associated with its presence on particulate matter, where it can undergo heterogeneous photo-oxidation. researchgate.net In these complex environmental matrices, IcdP is subject to transformation and degradation in the presence of atmospheric oxidants like ozone and hydroxyl radicals, a process that can be initiated or enhanced by sunlight, leading to the formation of various oxygenated PAHs. researchgate.net
Chemical Oxidation
Chemical oxidation represents another important abiotic pathway for the formation of hydroxylated indenopyrenes. This process involves the reaction of IcdP with various chemical oxidants found in the environment.
One notable pathway for the formation of hydroxylated IcdP is through its reaction with peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂⁻•). A study utilizing a porphyrin/peroxynitrite biomimetic system demonstrated the transformation of IcdP into several metabolites, including a hydroxylated derivative identified as OH-IND. nih.gov
The investigation revealed a stepwise reaction mechanism where IcdP is initially converted into Indeno(1,2,3-cd)pyrene-quinone (IND-quinone) and 2-nitroindeno(1,2,3-cd)pyrene (2NO₂-IND). These intermediates are subsequently transformed into the hydroxylated product, OH-IND. nih.gov This suggests that in environments where both nitrogen oxides and superoxide are present, such as in polluted urban atmospheres or certain biological systems, the chemical oxidation of IcdP can lead to the formation of hydroxylated species.
The table below summarizes the identified metabolites from the chemical oxidation of Indeno(1,2,3-cd)pyrene in a biomimetic system.
| Precursor Compound | Oxidizing System | Initial Metabolites | Final Hydroxylated Metabolite |
| Indeno(1,2,3-cd)pyrene (IcdP) | Porphyrin/Peroxynitrite | IND-quinone, 2NO₂-IND | OH-IND |
Furthermore, the reaction of PAHs with hydroxyl radicals (•OH), which are highly reactive and ubiquitous in the atmosphere, is a primary degradation pathway. rsc.org While the general mechanism involves the addition of the hydroxyl radical to the aromatic ring, leading to the formation of hydroxy-PAHs, specific studies detailing the full range of hydroxylated products from the reaction of •OH with IcdP are limited. Similarly, ozonolysis is another chemical oxidation process that can contribute to the transformation of PAHs in the environment. rsc.org
Environmental Occurrence, Distribution, and Fluxes of Hydroxylated Indenopyrenes
Detection and Quantification in Environmental Matrices
Hydroxylated PAHs (OH-PAHs), including compounds like Indeno(1,2,3-cd)pyren-10-ol, are found in various environmental compartments. They are considered to be products of both biological and chemical transformation of parent PAHs in the environment. arcticportal.org
Atmospheric Particulates: The atmosphere is a primary location for the formation and presence of OH-PAHs. arcticportal.org Parent PAHs can react with hydroxyl radicals in atmospheric particles, leading to the formation of their hydroxylated derivatives. arcticportal.orgnih.gov Studies have detected various OH-PAHs in atmospheric samples, with concentrations varying based on location and season. For instance, a study in Kanazawa, Japan, found that the atmospheric concentrations of total PAHs and OH-PAHs showed seasonal variability, with the highest concentrations of total PAHs observed in winter. mdpi.com The dominant OH-PAH in that study was 2-hydroxynaphthalene (2OH-Nap) in the spring and summer, while 2/3-hydroxyphenanthrene (2/3OH-Phe) was dominant in the autumn and winter. mdpi.com
Soil and Sediments: Soil and sediments act as significant sinks for PAHs and their derivatives. scispace.comresearchgate.net The concentrations of OH-PAHs in soil can be influenced by the total organic matter (TOM) content. arcticportal.org A study of soils in the Fildes Peninsula, Antarctica, found OH-PAH concentrations ranging from 0.300 to 1.847 ng·g−1 dry weight, with danthron (B1669808) and 1-hydroxy-phenanthrene being the dominant components. arcticportal.org This study also noted a positive correlation between OH-PAH concentrations and TOM. arcticportal.org In aquatic environments, PAHs tend to adsorb to suspended matter and settle into the sediments, where they can persist. scispace.com Sediments from polluted waters can, therefore, become a long-term source of contamination for benthic organisms. nih.gov
Water: Due to their generally low water solubility, the concentrations of parent PAHs in water are typically low. scispace.comtpsgc-pwgsc.gc.ca However, their hydroxylated derivatives are more water-soluble. acs.org PAHs can enter water bodies through atmospheric deposition and surface runoff. nih.govscispace.com Low-molecular-weight PAHs, in particular, have the potential to contaminate groundwater. mdpi.com
Table 1: Detection of PAHs and OH-PAHs in Various Environmental Matrices
| Environmental Matrix | Compound Type | Detected Compounds (Examples) | Concentration Range/Notes |
|---|---|---|---|
| Atmospheric Particulates | PAHs & OH-PAHs | 2OH-Nap, 2/3OH-Phe, 1OH-Flu, 1OH-Pyr | Varies by season and location. mdpi.com |
| Soil | PAHs & OH-PAHs | Danthron, 1-hydroxy-phenanthrene | 0.300–1.847 ng·g−1 dw in Antarctic soil. arcticportal.org |
| Sediments | PAHs | Naphthalene (B1677914), Fluorene, Phenanthrene, Pyrene (B120774) | Concentrations influenced by particle size and location. scispace.com |
| Water | PAHs | Naphthalene, Phenanthrene | Generally low concentrations due to low solubility. mdpi.com |
Source Apportionment and Diagnostic Ratios for Indenopyrene and Related Derivatives
Identifying the sources of PAHs is crucial for environmental management. Diagnostic ratios of specific PAH isomers are a commonly used tool for this purpose. nih.gov These ratios are based on the principle that different combustion processes (e.g., petroleum combustion vs. biomass burning) produce characteristic proportions of certain PAHs with the same molar mass. nih.gov
Commonly used diagnostic ratios include:
Indeno(1,2,3-cd)pyrene / (Indeno(1,2,3-cd)pyrene + Benzo[ghi]perylene): This ratio helps distinguish between petroleum combustion (values typically < 0.5) and grass/wood burning (values > 0.5). d-nb.infonih.gov
Fluoranthene / (Fluoranthene + Pyrene): This ratio can differentiate between petrogenic sources and combustion of fossil fuels or organic matter. mdpi.com
Anthracene / (Anthracene + Phenanthrene): A ratio below 0.1 often suggests a petroleum origin, while a ratio above 0.1 points to a pyrolytic (combustion) source. nih.govmdpi.com
It is important to note that these ratios can be influenced by environmental degradation processes, which can alter the relative concentrations of the PAHs involved. nih.gov Therefore, multiple lines of evidence, often including advanced statistical methods like Principal Component Analysis (PCA), are used for more robust source apportionment. mdpi.comnih.gov
Table 2: Diagnostic Ratios for PAH Source Apportionment
| Diagnostic Ratio | Source Indicated by Ratio |
|---|---|
| InP / (InP + BghiP) < 0.5 | Petroleum Combustion d-nb.info |
| InP / (InP + BghiP) > 0.5 | Grass/Wood Burning d-nb.info |
| Fla / (Fla + Pyr) < 0.4 | Petrogenic Combustion nih.gov |
| Fla / (Fla + Pyr) > 0.5 | Grass, Wood, Coal Burning nih.gov |
| Ant / (Ant + Phe) < 0.1 | Petroleum Origin mdpi.com |
| Ant / (Ant + Phe) > 0.1 | Pyrolytic Source mdpi.com |
Environmental Transport, Sorption, and Partitioning Behavior of Hydroxylated PAHs
The environmental fate of hydroxylated PAHs is governed by their physicochemical properties, which differ from their parent compounds. The addition of a hydroxyl group generally increases the water solubility and polarity of the molecule. ontosight.aiacs.org
Transport: The primary mode of long-range environmental transport for PAHs is through the atmosphere, where they are associated with particulate matter. nih.gov These particles can then be deposited onto soil and water surfaces through wet and dry deposition. nih.govscispace.com In aquatic systems, PAHs are transported primarily through association with suspended particles. scispace.com
Sorption and Partitioning: PAHs, particularly the higher molecular weight compounds, have a strong tendency to adsorb to organic matter in soil and sediments. scispace.comtpsgc-pwgsc.gc.caut.ac.ir This process, known as sorption, significantly affects their mobility and bioavailability. The octanol-water partition coefficient (Kow) is a key parameter used to predict the sorption potential of organic compounds. mdpi.com Generally, compounds with higher Kow values are more hydrophobic and tend to sorb more strongly to organic matter.
The presence of a hydroxyl group can alter the sorption behavior. While increased polarity might suggest weaker sorption, the interactions with soil and sediment components are complex. For instance, hydroxyl groups can participate in hydrogen bonding, which could enhance sorption to certain soil constituents. Studies have shown that the sorption of PAHs is influenced by the amount and nature of soil organic matter. ut.ac.ird-nb.info
Bioavailability and Uptake Mechanisms in Environmental Organisms
The bioavailability of a contaminant refers to the fraction that is available for uptake by living organisms. For PAHs in soil and sediment, bioavailability is often limited by their strong sorption to organic matter. d-nb.infoopenbiotechnologyjournal.com
Uptake in Aquatic Organisms: Aquatic organisms can take up PAHs through various routes, including respiration (e.g., across gills), ingestion of contaminated food and sediment, and dermal absorption from the surrounding water. mdpi.com In fish, PAHs are efficiently metabolized by a well-developed enzyme system into more water-soluble metabolites, such as hydroxylated derivatives, which can then be excreted. scielo.br For this reason, measuring PAH metabolites in fish bile is often used as a biomarker for recent PAH exposure. scielo.bracs.org
Uptake in Terrestrial Organisms: In terrestrial environments, organisms can be exposed to PAHs through ingestion of contaminated soil and food, as well as through dermal contact. mdpi.com For example, studies have investigated the bioavailability of PAHs from soil and hay in lactating goats, finding that the parent compounds are metabolized and excreted primarily in the urine as hydroxylated metabolites. nih.gov
Uptake in Microorganisms and Plants: Microorganisms such as bacteria and fungi play a crucial role in the biodegradation of PAHs in the environment. scispace.comopenbiotechnologyjournal.com The uptake of PAHs by these microorganisms is the first step in this process. scirp.org Plants can also take up PAHs from the soil through their roots and from the atmosphere through their leaves. nih.gov The extent of uptake and translocation within the plant depends on the specific PAH and plant species. nih.gov
Degradation and Environmental Fate Dynamics of Indeno 1,2,3 Cd Pyren 10 Ol and Precursors
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For Indeno(1,2,3-cd)pyren-10-ol and its precursor, these pathways primarily include photochemical and chemical reactions that can occur in various environmental compartments.
Photochemical Transformation Under Environmental Conditions
The degradation process typically follows pseudo-first-order kinetics. nih.gov The calculated solar apparent photodegradation half-lives for various OH-PAHs in surface waters are estimated to be short, ranging from minutes to a few days, suggesting that photolysis is a significant removal pathway for this class of compounds. nih.gov Potential photoreactions include direct photolysis and self-sensitized photooxidation, which can lead to further hydroxylation, dehydrogenation, and isomerization of the molecule. nih.gov The presence of other water constituents, such as humic acids and various ions, can influence the degradation rate, sometimes slowing it compared to rates in pure water. nih.gov
| Compound | Calculated Solar Apparent Photodegradation Half-life |
| 9-Hydroxyphenanthrene | 0.4 minutes |
| 1-Hydroxypyrene | Data not specified in minutes, but photodegrades fast |
| 2-Hydroxyfluorene | Data not specified in minutes, but photodegrades fast |
| 9-Hydroxyfluorene | 7.5 x 10³ minutes |
This table presents data for model OH-PAHs to infer the potential photochemical fate of this compound, based on findings from a study on the aqueous photochemical degradation of hydroxylated PAHs. nih.gov
Chemical Degradation Processes in Aqueous and Solid Phases
The chemical degradation of this compound and its parent compound is primarily driven by oxidation. In aqueous systems, advanced oxidation processes (AOPs) involving hydroxyl radicals (•OH) are a major pathway for the degradation of PAHs. nih.gov Although the parent Indeno[1,2,3-cd]pyrene (B138397) is characterized by very low water solubility and strong adsorption to organic matter, the fraction that does dissolve can be subject to oxidation. nih.gov
Studies on the electrochemical oxidation of 1-hydroxypyrene, a related OH-PAH, show that the initial oxidation of the hydroxylated ring can lead to the formation of quinones, such as pyrene-1,6-dione and pyrene-1,8-dione. acs.orgresearchgate.net This suggests a likely chemical degradation pathway for this compound, where the hydroxyl group facilitates oxidative ring cleavage, leading to the formation of corresponding quinones and subsequently smaller, more soluble compounds. This process represents a critical step in the mineralization of the original pollutant.
Bioremediation and Biodegradation Strategies for Indeno[1,2,3-cd]pyrene and its Hydroxylated Metabolites
Bioremediation, which utilizes microorganisms to break down environmental pollutants, is considered a cost-effective and environmentally sound method for cleaning up PAH-contaminated sites. frontiersin.org The biodegradation of high-molecular-weight PAHs like Indeno[1,2,3-cd]pyrene is often initiated by an enzymatic hydroxylation step, making its hydroxylated metabolites, such as this compound, key intermediates in the degradation pathway.
Bacterial Degradation Systems and Their Enzymatic Machinery
Significant research has focused on identifying bacterial strains capable of degrading Indeno[1,2,3-cd]pyrene. One of the most well-studied organisms is Rhodococcus aetherivorans IcdP1, which was isolated from heavily PAH-contaminated soil. frontiersin.orgnih.gov This strain can efficiently degrade IcdP, removing over 70% of the compound within 10 days when it is supplied as the sole carbon source. frontiersin.org
The degradation is initiated by a dioxygenation-initiated metabolism pattern. frontiersin.orgnih.gov The key enzymatic machinery includes ring-hydroxylating oxygenases (RHOs) and cytochrome P450 monooxygenases (CYP450s). frontiersin.orgnih.gov These enzymes catalyze the initial hydroxylation of the IcdP molecule at multiple positions, including the 1,2 and 7,8 positions, leading to the formation of dihydrodiols, which are precursors to hydroxylated intermediates. frontiersin.orgnih.gov The expression of specific genes encoding these RHOs is strictly induced by the presence of IcdP. frontiersin.org
| Bacterial Strain | Degradation Efficiency for Indeno[1,2,3-cd]pyrene | Key Enzymes |
| Rhodococcus aetherivorans IcdP1 | >70% within 10 days | Ring-Hydroxylating Oxygenases (RHOs), Cytochrome P450s (CYP450s) |
| Campylobacter hominis | Degradation potential reported, prefers lower molecular weight PAHs | Not specified |
| Bacillus cereus | Degradation potential reported, prefers lower molecular weight PAHs | Not specified |
This table summarizes bacterial strains with reported degradation capabilities for Indeno[1,2,3-cd]pyrene. Data is primarily from studies on Rhodococcus aetherivorans IcdP1 and general screenings. frontiersin.orgproquest.com
Fungal and Yeast-Mediated Biotransformation Potential
While bacteria are effective, fungi and yeasts also possess significant potential for the biotransformation of high-molecular-weight PAHs. The yeast strain Candida tropicalis NN4 has been identified as a potent degrader of Indeno[1,2,3-cd]pyrene. nih.govnih.gov In laboratory studies, this yeast achieved up to 90.68% degradation of IcdP under optimized conditions over 15 days. nih.govnih.gov The efficiency of this process was notably enhanced by the presence of iron nanoparticles and a biosurfactant of the sophorolipid (B1247395) type produced by the yeast itself, which increases the bioavailability of the hydrophobic PAH. nih.gov
Fungi, particularly white-rot fungi, are known to degrade a wide range of recalcitrant organic pollutants through the action of powerful extracellular enzymes. nih.govnih.gov The key enzymes involved in fungal PAH degradation include lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), laccase, and intracellular cytochrome P450 monooxygenases. nih.govresearchgate.net These enzymes catalyze the initial oxidation of the PAH ring structure, a critical step that mirrors the hydroxylation seen in bacterial systems and leads to the formation of quinones and other oxidized products. nih.gov
Identification and Characterization of Biodegradation Intermediates
The identification of metabolic intermediates is crucial for elucidating the degradation pathways of Indeno[1,2,3-cd]pyrene. Analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) has allowed for the characterization of several key products.
In the degradation of IcdP by Rhodococcus aetherivorans IcdP1, the pathway proceeds through initial hydroxylation at the 1,2 and 7,8 positions. frontiersin.orgnih.gov This leads to downstream metabolites, including:
Cyclopenta[cd]pyrene-3,4-dicarboxylic acid
2,3-dimethoxy-2,3-dihydrofluoranthene frontiersin.org
The degradation of IcdP by the yeast Candida tropicalis NN4 appears to follow a different pathway. While the initial steps likely involve oxidation of the aromatic structure, the identified downstream products include compounds such as:
3-hydroxyl decanoic acid
3-methyl octadecanoic acid
Methyl hexadecanoate (B85987) nih.gov
These fatty acid-type molecules suggest that the yeast may be channeling the breakdown products of the aromatic rings into its central metabolism.
| Microorganism | Parent Compound | Identified Intermediates / Products |
| Rhodococcus aetherivorans IcdP1 | Indeno[1,2,3-cd]pyrene | Cyclopenta[cd]pyrene-3,4-dicarboxylic acid, 2,3-dimethoxy-2,3-dihydrofluoranthene |
| Candida tropicalis NN4 | Indeno[1,2,3-cd]pyrene | 3-hydroxyl decanoic acid, 3-methyl octadecanoic acid, Methyl hexadecanoate |
This table details the identified biodegradation intermediates from the breakdown of Indeno[1,2,3-cd]pyrene by different microorganisms, highlighting distinct metabolic pathways. nih.govfrontiersin.org
Enhancement Strategies for Microbial Degradation (e.g., Biosurfactants, Nanoparticles)
The microbial degradation of persistent organic pollutants like this compound and its precursors is often limited by their low water solubility and bioavailability. To overcome these challenges, various enhancement strategies have been developed, with the application of biosurfactants and nanoparticles showing significant promise in accelerating the bioremediation process.
Biosurfactants are surface-active compounds produced by microorganisms that can increase the solubility and bioavailability of hydrophobic compounds like high molecular weight polycyclic aromatic hydrocarbons (PAHs). nih.gov They achieve this by reducing the surface tension at the oil-water interface, leading to the formation of micelles that can encapsulate the hydrophobic pollutants, making them more accessible to microbial degradation.
A notable study demonstrated the efficacy of a sophorolipid biosurfactant produced by the yeast Candida tropicalis NN4 in enhancing the degradation of Indeno(1,2,3-cd)pyrene. nih.govnih.gov Sophorolipids are a class of glycolipid biosurfactants known for their excellent emulsification properties. In this research, the presence of the sophorolipid biosurfactant significantly improved the degradation of Indeno(1,2,3-cd)pyrene by C. tropicalis NN4. nih.gov
Nanoparticles represent another innovative approach to enhance microbial degradation. Their small size and high surface-area-to-volume ratio provide unique catalytic and adsorptive properties. Iron nanoparticles, in particular, have been investigated for their role in enhancing the bioremediation of PAHs. nih.gov These nanoparticles can act as catalysts, promoting the oxidation of recalcitrant compounds, and also serve as a surface for microbial attachment, thereby increasing the interaction between the microorganisms and the pollutant.
The combined application of biosurfactants and nanoparticles has been shown to have a synergistic effect on the degradation of Indeno(1,2,3-cd)pyrene. Research involving C. tropicalis NN4 demonstrated a remarkable increase in the degradation of Indeno(1,2,3-cd)pyrene when both a sophorolipid biosurfactant and iron nanoparticles were present in the medium. nih.gov The study reported a significant improvement in degradation efficiency, highlighting the potential of this combined approach for the effective remediation of sites contaminated with high molecular weight PAHs. nih.gov
Table 1: Enhancement of Indeno(1,2,3-cd)pyrene Degradation by Candida tropicalis NN4
| Condition | Degradation Efficiency (%) | Incubation Time (days) |
|---|---|---|
| C. tropicalis NN4 alone | Data not specified | 15 |
| C. tropicalis NN4 with Sophorolipid Biosurfactant and Iron Nanoparticles (0.008 g L⁻¹) | 79 ± 0.05 | 15 |
| C. tropicalis NN4 with Sophorolipid Biosurfactant and Optimized Iron Nanoparticles (0.02 g L⁻¹) | 90.68 ± 0.7 | 15 |
Phytoremediation Applications for Indenopyrene-Contaminated Environments
Phytoremediation is an environmentally friendly and cost-effective technology that utilizes plants and their associated microorganisms to remove, contain, or degrade contaminants in soil and water. For pollutants like Indeno(1,2,3-cd)pyrene, a high molecular weight and highly recalcitrant PAH, phytoremediation primarily relies on a process known as rhizodegradation. nih.gov
Rhizodegradation is the breakdown of contaminants in the soil by microorganisms that are stimulated by the presence of plant roots. Plant roots release exudates, such as sugars, amino acids, and enzymes, which create a nutrient-rich environment in the rhizosphere (the soil region immediately surrounding the roots). This environment supports a higher density and metabolic activity of microorganisms capable of degrading complex organic molecules like Indeno(1,2,3-cd)pyrene.
Several studies have investigated the potential of different plant species for the phytoremediation of Indeno(1,2,3-cd)pyrene-contaminated soil. However, due to its complex structure with six fused benzene (B151609) rings, Indeno(1,2,3-cd)pyrene is among the most persistent PAHs and often exhibits lower degradation rates compared to smaller PAHs. nih.govfrontiersin.org
Research has shown that certain plants can contribute to the reduction of Indeno(1,2,3-cd)pyrene concentrations in soil, although the efficiency can vary significantly depending on the plant species and environmental conditions. For instance, a study involving the immobilization of bacteria in cinder beads, a technique that can be synergistic with phytoremediation, demonstrated significant degradation of Indeno(1,2,3-cd)pyrene. nih.gov In this study, immobilized cells of Acinetobacter baumannii INP1 led to an 80.9% degradation of Indeno(1,2,3-cd)pyrene after 30 days, compared to 55.3% degradation by free cells. nih.gov While not a direct measure of phytoremediation, this highlights the potential of enhanced microbial activity, which is a key component of rhizodegradation, in breaking down this persistent compound.
Another study reported on the degradation of various high molecular weight PAHs by Rhodococcus aetherivorans IcdP1, which showed a high degradation ability towards Indeno(1,2,3-cd)pyrene, with over 70% removal within 10 days in a laboratory setting. frontiersin.org The presence of plants can foster the growth of such potent degrading bacteria in the rhizosphere.
Table 2: Examples of Microbial and Enhanced Degradation of Indeno(1,2,3-cd)pyrene Relevant to Phytoremediation
| Organism/Method | Degradation Efficiency (%) | Duration | Notes |
|---|---|---|---|
| Pandoraea sp. | 60 | 25 days | Bacterial degradation. nih.gov |
| Immobilized bacterial cells in soil | 87.9 | 40 days | Enhanced microbial degradation. nih.gov |
| Rhodococcus aetherivorans IcdP1 | >70 | 10 days | Bacterial degradation. frontiersin.org |
| Immobilized Acinetobacter baumannii INP1 in cinder beads | 80.9 | 30 days | Enhanced bioremediation in estuarine wetlands. nih.gov |
The selection of appropriate plant species is crucial for successful phytoremediation. Plants with extensive root systems, high biomass production, and the ability to tolerate the presence of contaminants are generally preferred. While specific data on the direct enzymatic degradation of this compound by plants is limited, the primary contribution of phytoremediation for this compound lies in the stimulation of microbial activity in the root zone.
Computational and Theoretical Studies of Indeno 1,2,3 Cd Pyren 10 Ol
Quantum Chemical Calculations of Molecular Reactivity and Electronic Properties
Quantum chemical calculations are fundamental in elucidating the electronic structure, reactivity, and other molecular properties of aromatic compounds. For a molecule like Indeno(1,2,3-cd)pyren-10-ol, these methods can predict sites of reactivity, metabolic activation, and potential interactions with biological macromolecules.
Density Functional Theory (DFT) Applications to this compound
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometries and energies of reactants, transition states, and products in chemical reactions.
Illustrative DFT-Calculated Properties for a Model HO-PAH
| Property | Value |
|---|---|
| Total Energy (Hartree) | -950.1234 |
| Dipole Moment (Debye) | 2.5 |
| Polarizability (a.u.) | 300.5 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability and reactivity.
For a hydroxylated PAH like this compound, the introduction of the electron-donating hydroxyl group would be expected to raise the energy of the HOMO and have a smaller effect on the LUMO, thereby decreasing the HOMO-LUMO gap compared to the parent PAH. A smaller gap suggests higher reactivity. FMO analysis can help predict the susceptibility of the molecule to further oxidation or its interaction with biological nucleophiles.
Hypothetical FMO Properties for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Molecular Dynamics Simulations for Environmental Interactions and Adsorption
Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. In the context of environmental science, MD simulations can model the interactions of pollutants like this compound with soil, sediment, and atmospheric particles.
Currently, there are no specific MD simulation studies focused on this compound. However, general studies on PAHs and their hydroxylated derivatives have shown that these compounds can interact with soil organic matter through various mechanisms, including partitioning, adsorption, and the formation of bound residues. The presence of the hydroxyl group in this compound would increase its polarity compared to the parent compound, which would likely affect its environmental fate and transport. An enhanced polarity could lead to stronger adsorption to polar surfaces and potentially higher water solubility.
In Silico Prediction of Metabolic Transformation Pathways
In silico models are used to predict the metabolic fate of foreign compounds (xenobiotics) in biological systems. These models can identify potential metabolites, including more toxic or carcinogenic derivatives.
The metabolic activation of PAHs often involves cytochrome P450 enzymes, which can introduce hydroxyl groups. For the parent compound, Indeno[1,2,3-cd]pyrene (B138397), in silico studies can predict the sites most susceptible to enzymatic hydroxylation, leading to the formation of various hydroxylated metabolites, including this compound. These predictive models often use information from quantum chemical calculations to estimate the reactivity of different positions on the PAH skeleton. The subsequent metabolism of this compound could involve further oxidation to form diols and epoxides, which are often the ultimate carcinogenic forms of PAHs.
Structure-Activity Relationship (SAR) Modeling for Hydroxylated PAH Biotransformation
Structure-Activity Relationship (SAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. For hydroxylated PAHs, SAR and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict properties like toxicity, carcinogenicity, and the rate of biotransformation.
Table of Compounds Mentioned
| Compound Name |
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| This compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
